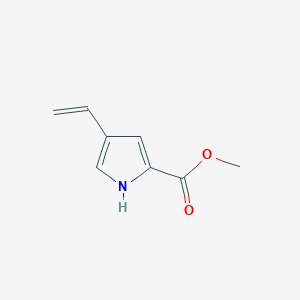

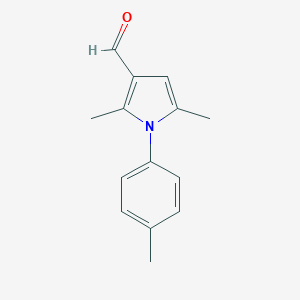

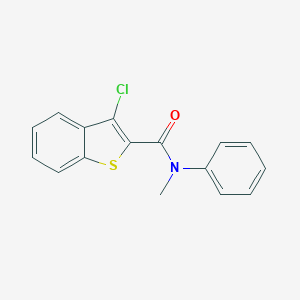

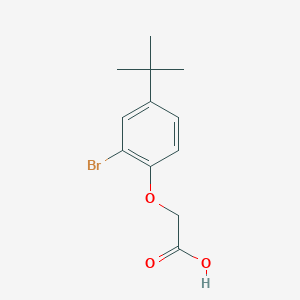

![molecular formula C10H6O2S2 B188401 [2,2'-Bithiophene]-5,5'-dicarboxaldehyde CAS No. 32364-72-0](/img/structure/B188401.png)

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Descripción general

Descripción

[2,2’-Bithiophene]-5,5’-dicarboxaldehyde is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond The compound is characterized by the presence of two formyl groups (-CHO) attached to the 5 and 5’ positions of the bithiophene core

Mecanismo De Acción

Target of Action

It is known that bithiophenes are often used in the synthesis of organic semiconductors, suggesting that their targets could be related to electron transport .

Mode of Action

2,2’-Bithiophene-5,5’-dicarboxaldehyde is an electron transporting material with the π-electrons present in the system that facilitate charge mobility . This suggests that the compound interacts with its targets by facilitating the movement of electrons, which can result in changes in electrical conductivity.

Biochemical Pathways

It has been used in the synthesis of metal-free organic dyes for visible-light-driven dye-sensitized photocatalytic hydrogen production . This suggests that it may play a role in the light absorption and electron transfer processes that are critical in photocatalysis.

Pharmacokinetics

Its molecular weight of 2243 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its use in photocatalytic hydrogen production suggests that it may contribute to the generation of hydrogen gas, a clean energy source .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Bithiophene-5,5’-dicarboxaldehyde. For instance, its use in photocatalytic reactions suggests that light exposure is a critical factor in its activity . Additionally, its storage temperature is recommended to be between 28°C, indicating that temperature can affect its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde typically involves the functionalization of the bithiophene core. One common method is the Vilsmeier-Haack reaction, which involves the formylation of bithiophene using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired dicarboxaldehyde product.

Industrial Production Methods

Industrial production of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

[2,2’-Bithiophene]-5,5’-dicarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo electrophilic substitution reactions, where the thiophene rings are functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

Oxidation: [2,2’-Bithiophene]-5,5’-dicarboxylic acid.

Reduction: [2,2’-Bithiophene]-5,5’-diol.

Substitution: Various substituted bithiophenes depending on the electrophile used.

Aplicaciones Científicas De Investigación

[2,2’-Bithiophene]-5,5’-dicarboxaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparación Con Compuestos Similares

Similar Compounds

[2,2’-Bithiophene]: The parent compound without the formyl groups.

[2,2’-Bithiophene]-5,5’-dicarboxylic acid: The oxidized form of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde.

[2,2’-Bithiophene]-5,5’-diol: The reduced form of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde.

Uniqueness

[2,2’-Bithiophene]-5,5’-dicarboxaldehyde is unique due to the presence of two formyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of various derivatives and complex molecules.

Propiedades

IUPAC Name |

5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAXZMANGDHIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366305 | |

| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32364-72-0 | |

| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bithiophene-5,5'-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes [2,2'-Bithiophene]-5,5'-dicarboxaldehyde interesting for material science applications?

A1: this compound is a versatile building block for creating conjugated systems. The research by [] demonstrates its use in synthesizing arylene bisimide derivatives with interesting optoelectronic properties. When incorporated into these molecules, the bithiophene unit contributes to their ability to absorb light and transport charges, making them potentially suitable for applications in organic electronics like solar cells.

Q2: How does the structure of compounds incorporating this compound influence their properties?

A2: The researchers in [] synthesized several compounds with different end-caps attached to the diimide core via imine linkages. They found that incorporating this compound as an end-cap led to compounds exhibiting a low electrochemical energy band gap (Eg) ranging from 1.14 to 1.70 eV. This indicates that the bithiophene unit contributes to lowering the energy barrier for electron transfer, making these compounds attractive for use in organic electronic devices. Additionally, when tested in an organic solar cell, the compound end-capped with bithiophene rings showed a high open-circuit voltage (Voc) exceeding 1 V []. This further highlights the impact of the bithiophene unit on the material's optoelectronic properties and potential for energy applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

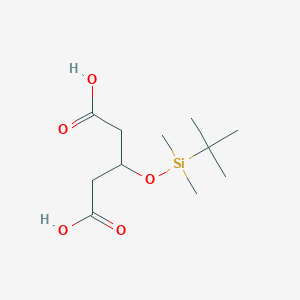

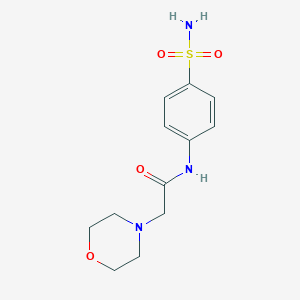

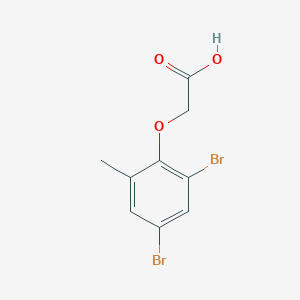

![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)